4,4'-Vinylidenebis(N,N-dimethylaniline) synthesis and characterization
4,4'-Vinylidenebis(N,N-dimethylaniline) synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 4,4'-Vinylidenebis(N,N-dimethylaniline)
Introduction
4,4'-Vinylidenebis(N,N-dimethylaniline), an analogue of the famed Michler's ketone, is a molecule of significant interest in materials science and polymer chemistry. Structurally, it features a 1,1-diphenylethene core functionalized with two powerful electron-donating N,N-dimethylamino groups. This arrangement results in a highly conjugated system with unique electronic and optical properties. The terminal vinylidene group (C=CH2) makes it a prime candidate as a monomer for the synthesis of advanced functional polymers, materials for organic electronics, and precursors for novel dye structures.[1][2]
Unlike its ketone counterpart, which has been a cornerstone of the dye industry for over a century, 4,4'-vinylidenebis(N,N-dimethylaniline) is primarily a building block for next-generation materials where processability and electronic functionality are paramount. This guide, intended for researchers and development scientists, provides a comprehensive overview of its synthesis, grounded in mechanistic principles, and details the rigorous characterization required to validate its structure and purity.
Part 1: Synthesis of the Key Precursor: 4,4'-Bis(dimethylamino)benzophenone (Michler's Ketone)
The synthesis of 4,4'-vinylidenebis(N,N-dimethylaniline) begins with the robust and well-established precursor, 4,4'-bis(dimethylamino)benzophenone, commonly known as Michler's ketone. The integrity of the final product is critically dependent on the purity of this starting material. Michler's ketone was first synthesized by the German chemist Wilhelm Michler in the late 19th century.[3]
Industrially, Michler's ketone is often prepared via the condensation of two equivalents of N,N-dimethylaniline with one equivalent of phosgene.[4] This reaction leverages the high reactivity of N,N-dimethylaniline toward electrophilic substitution at the para position, driven by the strong activating effect of the dimethylamino group. Phosgene acts as the electrophilic carbonyl source, bridging the two aniline rings.
An alternative and common laboratory-scale synthesis involves the Friedel-Crafts acylation of N,N-dimethylaniline. Other routes include the reaction of 4,4'-dichlorobenzophenone with dimethylamine under pressure, often catalyzed by copper salts.[5] The choice of method depends on scale, available reagents, and safety considerations, as phosgene is highly toxic.
Part 2: Synthesis of 4,4'-Vinylidenebis(N,N-dimethylaniline) via the Wittig Reaction
The most efficient and high-yielding route to convert the carbonyl group of Michler's ketone into a terminal alkene (vinylidene group) is the classic Wittig reaction.[6] This Nobel Prize-winning methodology provides a reliable and stereospecific pathway for alkene synthesis from carbonyl compounds.
Mechanistic Insight
The causality behind this synthetic choice rests on the reaction's core transformation. The reaction proceeds through a phosphorus ylide, a species with adjacent positive and negative charges, which acts as a potent carbon nucleophile.
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Ylide Formation: The process begins with the deprotonation of a phosphonium salt, in this case, methyltriphenylphosphonium bromide. A strong, sterically hindered base like potassium tert-butoxide is essential for this step. The bulkiness of the tert-butoxide prevents it from acting as a competing nucleophile towards the phosphonium salt or the ketone. The reaction must be conducted under anhydrous and inert conditions (e.g., argon atmosphere) because the ylide is highly reactive and would be instantly quenched by protic solvents like water or alcohols.[6]
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Nucleophilic Attack and Cycloaddition: The generated methylenetriphenylphosphorane ylide attacks the electrophilic carbonyl carbon of Michler's ketone. This attack leads to a betaine intermediate, which rapidly collapses to form a four-membered oxaphosphetane ring.
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Elimination: The oxaphosphetane intermediate is unstable and undergoes a retro-[2+2] cycloaddition. The thermodynamic driving force for this step is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, which propels the reaction forward to yield the desired alkene, 4,4'-vinylidenebis(N,N-dimethylaniline).[6]
Experimental Workflow
The overall workflow is a multi-step process requiring careful control of the reaction environment to ensure high yield and purity.
Caption: Workflow for the synthesis of 4,4'-Vinylidenebis(N,N-dimethylaniline).
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and represents a self-validating system for achieving a high yield of the target compound.[6]
Materials:
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Methyltriphenylphosphonium bromide (45.58 g, 127.6 mmol)
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Potassium tert-butoxide (1.0 M solution in THF, 138.4 mL, 138.4 mmol)
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4,4'-Bis(dimethylamino)benzophenone (Michler's Ketone) (21.4 g, 79.75 mmol)
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Anhydrous Tetrahydrofuran (THF), freshly distilled (~1200 mL)
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Diethyl ether
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Saturated aqueous sodium bicarbonate (NaHCO3)
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Saturated aqueous sodium chloride (Brine)
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Anhydrous magnesium sulfate (MgSO4)
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Hexane
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Silica gel for column chromatography
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Eluent: Petroleum ether/Ethyl acetate (2:1 v/v)
Procedure:
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Reaction Setup: Equip a large round-bottom flask with a reflux condenser, a magnetic stirrer, and a constant pressure dropping funnel. Flame-dry the entire apparatus under a stream of argon and maintain an argon atmosphere throughout the reaction.
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Ylide Generation: To the flask, add methyltriphenylphosphonium bromide (45.58 g) and freshly distilled anhydrous THF (500 mL). Cool the resulting suspension to 0°C in an ice bath.
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Slowly add the potassium tert-butoxide solution (138.4 mL) dropwise to the stirred suspension over 30 minutes. A characteristic yellow-orange color of the ylide should develop.
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Stir the reaction mixture at 0°C for an additional 2 hours to ensure complete formation of the ylide.
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Wittig Reaction: In a separate flask, dissolve 4,4'-bis(dimethylamino)benzophenone (21.4 g) in anhydrous THF (690 mL).
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Add this ketone solution dropwise to the ylide mixture at 0°C via the dropping funnel.
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After the addition is complete, remove the ice bath and heat the orange-brown reaction mixture to reflux. Maintain reflux with vigorous stirring for 7 hours.
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Work-up: Cool the reaction mixture to room temperature and quench the reaction by carefully adding distilled water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 200 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 and then with brine.[6]
-
Dry the ether layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Pour the concentrated residue into hexane. The major byproduct, triphenylphosphine oxide (TPPO), will precipitate as a white solid. Filter off the TPPO.
-
Concentrate the filtrate and purify the crude product by fast column chromatography on silica gel using a petroleum ether/ethyl acetate (2:1 v/v) mixture as the eluent. A yield of approximately 92% can be expected.[6]
Synthesis Reaction Diagram
Caption: Wittig reaction for the synthesis of 4,4'-Vinylidenebis(N,N-dimethylaniline).
Part 3: Comprehensive Characterization
Rigorous characterization is imperative to confirm the identity, structure, and purity of the synthesized 4,4'-vinylidenebis(N,N-dimethylaniline). A combination of spectroscopic techniques provides a complete and self-validating picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.
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¹H NMR: The proton NMR spectrum provides definitive proof of structure. The key diagnostic signals are the singlet for the two vinylidene protons (C=CH₂) and the sharp singlet for the 12 protons of the four equivalent N-methyl groups. The aromatic region will show two distinct doublets corresponding to the protons ortho and meta to the dimethylamino groups, confirming the para-substitution pattern.[6]
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¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. The disappearance of the ketone carbonyl signal (typically >190 ppm) from the starting material and the appearance of new signals for the sp² carbons of the vinylidene group (C=CH₂ and C=CH₂) are conclusive evidence of the successful reaction.
| ¹H NMR Data Summary (400 MHz, CDCl₃) [6] | |
| Chemical Shift (δ, ppm) | Assignment & Integration |
| 2.96 | (s, 12H), Protons of two N(CH₃)₂ groups |
| 5.19 | (s, 2H), Vinylidene protons (C=CH₂) |
| 6.68 - 6.70 | (d, 4H), Aromatic protons ortho to N(CH₃)₂ groups |
| 7.25 - 7.28 | (d, 4H), Aromatic protons meta to N(CH₃)₂ groups |
Vibrational Spectroscopy (FTIR)
Fourier-transform infrared (FTIR) spectroscopy is used to identify the key functional groups present in the molecule and to confirm the conversion from the starting material.
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Key Diagnostic Peaks:
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Disappearance: The strong C=O stretching band of Michler's ketone (typically around 1650-1670 cm⁻¹) should be completely absent in the product spectrum.
-
Appearance: A medium C=C stretching band for the vinylidene group should appear around 1600-1640 cm⁻¹. A C-H out-of-plane bending mode for the =CH₂ group is also expected around 890 cm⁻¹.
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Persistent Peaks: Strong C-N stretching bands for the aromatic amine and characteristic peaks for the aromatic ring (C=C stretches and C-H bends) will be present.
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Electronic Spectroscopy (UV-Vis)
UV-Visible spectroscopy provides insight into the electronic structure of the conjugated π-system. The extended conjugation between the two dimethylaniline rings through the vinylidene bridge is expected to result in strong absorption in the UV region. The λ_max (wavelength of maximum absorbance) will be indicative of the π → π* transitions within the chromophore. In cyclohexane, the parent N,N-dimethylaniline shows an absorption maximum at 251 nm.[7] The extended conjugation in the title compound would be expected to shift this absorption to a longer wavelength (a bathochromic shift).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For 4,4'-vinylidenebis(N,N-dimethylaniline) (C₁₈H₂₂N₂), the expected monoisotopic mass is 266.1783 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, providing further validation of the product's identity.
Part 4: Potential Applications
The unique structure of 4,4'-vinylidenebis(N,N-dimethylaniline) makes it a versatile building block for advanced materials:
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Polymer Science: The terminal alkene functionality allows it to act as a monomer or co-monomer in polymerization reactions. The resulting polymers would incorporate the electron-rich diphenylvinylidene moiety, potentially leading to materials with high refractive indices, interesting photophysical properties, or charge-transporting capabilities for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]
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Materials Chemistry: It can serve as a precursor for more complex molecular architectures, including novel dyes and functional materials. The electron-donating nature of the dimethylamino groups makes the molecule susceptible to oxidation, suggesting potential use in developing redox-active materials.
Conclusion
This guide has detailed a reliable and high-yield synthesis of 4,4'-vinylidenebis(N,N-dimethylaniline) via the Wittig reaction of Michler's ketone. The causality behind each experimental step, from the anhydrous conditions required for ylide formation to the multi-stage purification process, has been explained to ensure reproducibility. Furthermore, a comprehensive suite of characterization techniques, including NMR, FTIR, UV-Vis, and MS, has been outlined. Together, these methods provide a self-validating framework for confirming the successful synthesis and purity of this valuable monomer, paving the way for its application in the development of novel polymers and advanced electronic materials.
References
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SYNTHESIS. (2012). An Environmentally Friendly Synthesis of Michler's Ketone Analogues in Water. Georg Thieme Verlag Stuttgart · New York. Available from: [Link]
- Google Patents. US2231067A - Preparation of michler's ketone.
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Scientific.net. (2013). Synthesis and Characterization of Reactive Michler's Ketones. Available from: [Link]
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SIELC Technologies. HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Available from: [Link]
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MySkinRecipes. N,N-Dimethyl-4-vinylaniline. Available from: [Link]
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Wikipedia. N,N-Dimethylaniline. Available from: [Link]
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PhotochemCAD. A. Aromatic Hydrocarbons A17. N,N-Dimethyl-aniline. Available from: [Link]
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